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2-amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

2-Amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 898433-88-0) is a synthetic small molecule belonging to the indolizine-1-carboxamide class, characterized by a 2-amino group, a 3-(4-fluorobenzoyl) substituent, and a unique N-(3-methoxyphenyl) carboxamide moiety. Unlike the unsubstituted primary amide core scaffold which is known as a casein kinase 1 delta/epsilon (CK1δ/ε) inhibitor , this compound exhibits a distinct biological fingerprint with weak but measurable affinity for histone deacetylase 6 (HDAC6) and no significant binding to other tested HDAC isoforms.

Molecular Formula C23H18FN3O3
Molecular Weight 403.413
CAS No. 898433-88-0
Cat. No. B2643604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
CAS898433-88-0
Molecular FormulaC23H18FN3O3
Molecular Weight403.413
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H18FN3O3/c1-30-17-6-4-5-16(13-17)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)14-8-10-15(24)11-9-14/h2-13H,25H2,1H3,(H,26,29)
InChIKeyWEWHBBZMYQGIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 898433-88-0): A Differentiated Indolizine-1-Carboxamide Research Compound


2-Amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 898433-88-0) is a synthetic small molecule belonging to the indolizine-1-carboxamide class, characterized by a 2-amino group, a 3-(4-fluorobenzoyl) substituent, and a unique N-(3-methoxyphenyl) carboxamide moiety [1]. Unlike the unsubstituted primary amide core scaffold which is known as a casein kinase 1 delta/epsilon (CK1δ/ε) inhibitor [2], this compound exhibits a distinct biological fingerprint with weak but measurable affinity for histone deacetylase 6 (HDAC6) and no significant binding to other tested HDAC isoforms [3]. Its computed physicochemical properties, including a higher molecular weight and lipophilicity compared to the core scaffold, suggest a deliberate design for altered target engagement and pharmacokinetic profile [1].

Why Generic Substitution of 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide Scaffolds Fails: The Critical Role of the N-Aryl Moiety


The indolizine-1-carboxamide chemotype is pharmacologically privileged, with activity spanning kinase inhibition (CK1δ/ε, PknG) to epigenetic modulation (HDACs) [1][2]. The unsubstituted 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide core demonstrates potent CK1ε inhibition (IC50 = 160 nM), while simple N-methylation of the 2-amino group significantly enhances kinase selectivity over anti-targets like p38α [3]. The target compound introduces a bulky N-(3-methoxyphenyl) moiety at the 1-carboxamide, a modification that fundamentally alters its target profile. This substitution shifts detectable binding from kinases to HDAC6 (Kd = 5.4 µM) and eliminates measurable affinity for HDAC4/5 (Ki >50 µM), demonstrating that the N-aryl group is not a passive spectator but a critical determinant of binding site recognition [4]. Therefore, substituting this compound with its unsubstituted amide or other regioisomeric analogs will result in a complete loss of the unique HDAC6-engaging property and its associated selectivity profile.

Quantitative Differentiation Guide for 2-Amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 898433-88-0)


Meta-Methoxy Substitution on the N-Phenyl Ring Increases Molecular Bulk and Lipophilicity Compared to the Core Scaffold

Replacing the primary amide of the core scaffold (2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide) with an N-(3-methoxyphenyl) carboxamide introduces a significant aromatic and hydrogen-bond acceptor group. This results in a quantifiable increase in molecular weight, lipophilicity, and rotatable bond count [1].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Divergent Target Engagement: This Compound Binds HDAC6, Unlike the CK1-Targeting Unsubstituted Amide Core

The most critical differentiation from its closest structural analog, 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide, is a complete divergence in primary target engagement. The core scaffold is a potent CK1δ/ε inhibitor [1][2], while the N-(3-methoxyphenyl) substituted target compound shows no reported activity on CK1 but instead binds to HDAC6 (Kd = 5.4 µM) [3].

Epigenetics Target Profiling Chemical Biology

Isoform-Selectivity Profile Within the HDAC Family Favors HDAC6 Over Class IIa Members

Within the histone deacetylase family, the target compound exhibits a clear, quantifiable selectivity for HDAC6 (Kd = 5.4 µM) over the closely related class IIa enzymes HDAC4 and HDAC5 (Ki >50 µM) [1]. This contrasts with the broader kinase inhibition profile reported for the core scaffold [2].

Epigenetic Selectivity HDAC Inhibitor Drug Discovery

Potential for CNS Target Engagement Inferred from Low HBD Count and High Lipophilicity

The compound's computed physicochemical properties (HBD = 2, XLogP3 = 5, TPSA ≈ 85 Ų) place it within a property space associated with blood-brain barrier (BBB) penetration [1]. This is a key differentiator from the N-methyl-amino analog, which was explicitly optimized for brain permeability and CNS activity as a CK1δ inhibitor [2][3].

Neuropharmacology Blood-Brain Barrier Permeability Drug Design

A Validated X-Ray Co-Crystal Structure of the Core Scaffold Provides a Structural Rationalization for Kinase Hinge Binding

While a co-crystal structure for the target compound is not available, the structure of its close analog 2-amino-3-(4-fluorobenzoyl)indolizine-1-carboxamide bound to M. tuberculosis protein kinase PknG (PDB ID: 7Q52) has been solved at 2.35 Å resolution [1]. This confirms that the indolizine-1-carboxamide scaffold occupies the kinase hinge region, a binding mode that is sterically and electronically compatible with further N-aryl substitution as seen in the target compound.

Structural Biology Kinase Inhibitor Design Fragment-Based Drug Discovery

High-Value Application Scenarios for 2-Amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide (CAS 898433-88-0)


A Selective, Non-Pan HDAC6 Chemical Probe Starting Point for Neurodegenerative Disease Models

Based on its demonstrated ~10-fold selectivity for HDAC6 over class IIa HDACs (HDAC4/5) [1] and properties favoring CNS permeation [2], this compound is an ideal starting point for medicinal chemistry campaigns targeting CNS disorders with an HDAC6-driven pathology. Its weak affinity (Kd = 5.4 µM) is acceptable for a validated hit, and its unique structure allows for rational, vector-based optimization to improve potency while maintaining selectivity, a task for which a validated crystal structure of the scaffold provides a strong foundation [3].

A Negative Control Compound for CK1δ/ε-Mediated Pathway Analysis

For research groups investigating the role of CK1δ/ε in tau phosphorylation or Wnt signaling, this compound provides a structurally matched, inert control. The core scaffold is a known CK1 inhibitor [4], but the N-(3-methoxyphenyl) group completely redirects its target engagement toward HDAC6 and abolishes kinase inhibitory activity [1]. Using this compound alongside the active CK1 inhibitor scaffold allows for compelling loss-of-function genetic validation in chemical biology studies.

A Scaffold for Developing First-in-Class Bifunctional Degraders (PROTACs)

The N-(3-methoxyphenyl) group extends into a solvent-exposed region, as inferred from the core scaffold's co-crystal structure [3]. This vector is a synthetically permissive exit point for linker conjugation. A user can procure this compound to synthesize a heterobifunctional degrader (PROTAC) by linking HDAC6 binder warhead to an E3 ligase ligand, targeting HDAC6 for proteasomal degradation. This approach addresses the limitations of weak inhibition by converting it into a catalytic, event-driven pharmacology, providing a clear procurement rationale over simple kinase inhibitors.

Comparative Metabolism and Pharmacokinetic (DMPK) Studies of N-Aryl Indolizine Analogs

A user aiming to understand the metabolic liabilities of N-aryl substituents on indolizine scaffolds can use this compound as a key member of a systematic panel. Its distinct features—a meta-methoxy group, high logP, and specific bond connectivities—can be contrasted with para-methoxy, ortho-methoxy, and unsubstituted phenyl analogs [2]. This enables the generation of structure-metabolism relationship (SMR) models, guiding the design of more stable analogs, a task that requires purchasing the specific, structurally-defined compound rather than an ill-defined mixture or a generic core.

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